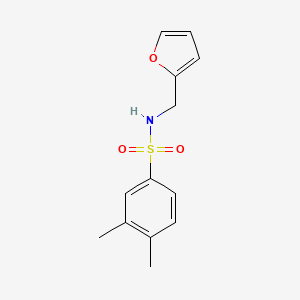

N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide

Description

Chemical Identity and Nomenclature

N-(Furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl groups at the 3- and 4-positions, a sulfonamide functional group, and a furan-2-ylmethyl moiety. Its systematic IUPAC name is 3,4-dimethyl-N-[(furan-2-yl)methyl]benzenesulfonamide . The molecular formula is C₁₃H₁₅NO₃S , with a molecular weight of 265.33 g/mol . The SMILES notation for this compound is O=S(=O)(C1=C(C)C(C)=C(C)C=C1)NCC2=CC=CO2 , reflecting its aromatic and heterocyclic components.

While the exact CAS registry number for this specific isomer is not explicitly listed in available literature, structurally related compounds, such as 4-methyl-N-[(5-methyl-2-furyl)methyl]benzenesulfonamide (CAS 167847-61-2), share similar synthetic pathways and properties. The compound’s crystalline structure and solubility profile are influenced by the hydrophobic methyl groups and the polar sulfonamide group, making it soluble in dimethyl sulfoxide (DMSO) but less so in aqueous solutions.

Historical Context in Sulfonamide Chemistry

Sulfonamides emerged as a pivotal class of antimicrobial agents following the discovery of Prontosil in 1932, the first synthetic antibacterial drug. Prontosil’s active metabolite, sulfanilamide, inspired the development of derivatives with enhanced efficacy and reduced toxicity. The integration of heterocyclic moieties, such as furan, into sulfonamide scaffolds began in the mid-20th century to exploit their electronic and steric effects on biological activity.

This compound represents a modern iteration of these efforts, combining the sulfonamide pharmacophore with a furan ring to modulate interactions with enzymatic targets. Early studies on furan-containing sulfonamides demonstrated their potential as carbonic anhydrase inhibitors (CAIs), with applications in glaucoma and cancer therapy. The addition of methyl groups to the benzene ring further fine-tunes lipophilicity and target selectivity, a strategy validated in derivatives like 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide.

Significance in Heterocyclic Compound Research

The incorporation of furan into sulfonamide frameworks highlights the importance of heterocycles in medicinal chemistry. Furan’s oxygen atom contributes to hydrogen bonding and dipole interactions, enhancing binding affinity to proteins such as carbonic anhydrases. For example, furan-2-ylmethyl-substituted sulfonamides exhibit nanomolar inhibition constants (Kᵢ) against CA isoforms, outperforming classical inhibitors like acetazolamide.

The 3,4-dimethyl substitution on the benzene ring introduces steric effects that influence conformational flexibility and membrane permeability. This structural feature is critical in optimizing pharmacokinetic properties, as seen in analogs like 4-butoxy-N-(furan-2-ylmethyl)-2,3-dimethylbenzenesulfonamide, which demonstrate prolonged metabolic stability. Furthermore, the compound’s dual functionality—combining a sulfonamide’s electrophilic sulfur center with furan’s aromatic π-system—enables diverse reactivity, facilitating applications in catalysis and materials science.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-10-5-6-13(8-11(10)2)18(15,16)14-9-12-4-3-7-17-12/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTTWQJYFHPGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(2-furylmethyl)-3H-purin-6-amine: Another furan-containing compound with applications in plant growth regulation.

4-chloro-N-(2-furylmethyl)-5-sulfamoyl-anthranilic acid: Known for its use as a diuretic medication (furosemide).

Uniqueness

N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a benzenesulfonamide moiety allows for diverse applications and interactions that are not observed in other similar compounds .

Biological Activity

N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound characterized by its unique furan and aromatic ring structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The compound features a sulfonamide group (R−S(=O)₂−NR₂) linked to a furan ring and a 3,4-dimethylbenzene moiety. The structural characteristics impart specific electronic properties that may influence its interaction with biological targets.

| Component | Structure Features | Unique Aspects |

|---|---|---|

| N-(furan-2-ylmethyl) | Furan ring provides electron-rich interactions | Enhances binding affinity with biological targets |

| 3,4-Dimethylbenzenesulfonamide | Sulfonamide group known for diverse biological activities | Potential for enzyme inhibition and antimicrobial effects |

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzyme activity by blocking active sites.

- Antibacterial Activity : Similar compounds have shown efficacy against bacterial infections by disrupting bacterial folate synthesis pathways.

- Anticancer Properties : The compound may induce apoptosis in cancer cells through interaction with specific receptors or signaling pathways.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties. Studies suggest that this compound may exhibit similar effects:

- Mechanism : Inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Case Study : A study demonstrated that derivatives of sulfonamides showed significant activity against Gram-positive bacteria, indicating potential for this compound in treating bacterial infections .

Anticancer Activity

Emerging research indicates potential anticancer effects:

- Mechanism : Possible induction of cell cycle arrest and apoptosis in tumor cells.

- Case Study : Analogous compounds have been shown to inhibit proliferation in various cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(pyridine-4-ylmethyl)-2,3-dimethylbenzenesulfonamide | Antibacterial and anticancer | Enzyme inhibition |

| N-(furan-2-ylmethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | Antimicrobial | Disruption of folate synthesis |

| N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide | Potential enzyme inhibitor | Binding to active sites of enzymes |

Q & A

Basic: What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves coupling a furan-methylamine derivative with a sulfonyl chloride precursor. For example, 3,4-dimethylbenzenesulfonyl chloride can react with furan-2-ylmethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C. Microwave-assisted reactions (e.g., 50–80°C for 1–3 hours) may improve yields by enhancing reaction kinetics . Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., EDC coupling agents for amide/sulfonamide bonds) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

Flash chromatography using silica gel with gradient elution (e.g., hexane:ethyl acetate 7:3 to 1:1) is standard. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase may resolve co-eluting byproducts. Recrystallization from ethanol or methanol can enhance purity, leveraging differences in solubility between the product and unreacted starting materials. TLC monitoring (Rf ~0.4 in hexane:ethyl acetate 1:1) is critical to track progress .

Advanced: How can crystallographic challenges in resolving the structure of this compound be addressed?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation from a solvent mixture (e.g., DCM/hexane). If twinning occurs, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL refinement (using Olex2 or SHELXTL) is effective for resolving disordered furan or methyl groups. For weak diffraction, synchrotron radiation improves data resolution. Hydrogen bonding networks (e.g., sulfonamide N–H···O interactions) stabilize the crystal lattice, aiding in structure determination .

Advanced: What spectroscopic techniques are most reliable for confirming the electronic environment of the sulfonamide group?

Methodological Answer:

- NMR: H NMR shows deshielded N–H protons (~δ 5–6 ppm) and coupling between furan protons (J = 1.5–3.0 Hz). C NMR identifies sulfonamide carbonyls at δ ~110–120 ppm.

- IR: Strong S=O stretching vibrations at 1150–1350 cm confirm sulfonamide formation.

- UV-Vis: π→π* transitions in the furan ring (~250–280 nm) and charge-transfer interactions with the sulfonamide group can be analyzed for electronic properties .

Advanced: How do substituent modifications (e.g., methyl vs. chloro groups) on the benzene ring affect bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methyl) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., Cl) increase electrophilicity and target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., enzymes or receptors). For example, 3,4-dimethyl substitution may sterically hinder binding compared to 3,4-dichloro analogs, as seen in related sulfonamide derivatives .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from experimental conditions (temperature, pH, ionic strength). Systematic studies using UV-Vis spectrophotometry (e.g., saturation shake-flask method) under controlled conditions (25°C, PBS pH 7.4) are recommended. Hansen solubility parameters can predict compatibility with solvents, while molecular dynamics simulations model solvation shells .

Advanced: What strategies stabilize this compound under oxidative or hydrolytic conditions?

Methodological Answer:

- Oxidative Stability: Add antioxidants (e.g., BHT) to prevent furan ring oxidation. Store under inert gas (N/Ar).

- Hydrolytic Stability: Avoid protic solvents (e.g., HO) at high temperatures. Buffering at neutral pH minimizes sulfonamide hydrolysis. Lyophilization improves long-term storage .

Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular electrostatic potential (MESP) maps identify electron-rich regions (e.g., furan oxygen). Transition state analysis (IRC) elucidates reaction pathways, such as sulfonamide bond cleavage under acidic conditions .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?

Methodological Answer:

Studies on analogous sulfonamides suggest inhibition mechanisms via hydrogen bonding (sulfonamide O/N–H with active-site residues) and hydrophobic interactions (methyl/furan groups). Fluorescence quenching assays and surface plasmon resonance (SPR) quantify binding affinities (K). MD simulations (e.g., GROMACS) model conformational changes in target proteins upon ligand binding .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.